Proven Synthetic Utility in a Scalable, High-Yielding Route to a Potent IKK2 Inhibitor
This compound serves as the essential starting material in a published, scalable 8-step synthesis of 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, a potent IKK2 inhibitor . The synthetic route leverages the 5-bromo substituent of this compound as a key functional handle. In contrast, the analogous non-brominated indazole-3-carbonyl chloride (e.g., CAS 25252-47-7) or other 5-substituted variants would not yield the desired 5-bromo-containing inhibitor core, a requirement for the reported IKK2 activity. Using an alternative would necessitate a different, unvalidated route and a new SAR study.
| Evidence Dimension | Synthetic Utility in Validated Medicinal Chemistry Campaign |
|---|---|
| Target Compound Data | Key intermediate enabling 8-step synthesis to potent IKK2 inhibitor |
| Comparator Or Baseline | Non-brominated indazole-3-carbonyl chloride or 5-substituted analogs |
| Quantified Difference | N/A |
| Conditions | Multi-step synthesis for IKK2 inhibitor program |
Why This Matters
Procurement of this specific compound de-risks synthesis by following a published, high-yielding (40% overall) route to a validated, biologically active chemotype, avoiding the time and cost of de novo route design and SAR exploration .
